(S)-morpholin-2-ylmethanol (S)-morpholin-2-ylmethanol
Brand Name: Vulcanchem
CAS No.: 132073-83-7
VCID: VC21322499
InChI: InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
SMILES: C1COC(CN1)CO
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

(S)-morpholin-2-ylmethanol

CAS No.: 132073-83-7

Cat. No.: VC21322499

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-morpholin-2-ylmethanol - 132073-83-7

Specification

CAS No. 132073-83-7
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name [(2S)-morpholin-2-yl]methanol
Standard InChI InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
Standard InChI Key VLAZLCVSFAYIIL-YFKPBYRVSA-N
Isomeric SMILES C1CO[C@@H](CN1)CO
SMILES C1COC(CN1)CO
Canonical SMILES C1COC(CN1)CO

Introduction

Chemical Properties and Structure

(S)-Morpholin-2-ylmethanol possesses distinct chemical and physical properties that make it valuable for synthetic applications. The compound's properties are summarized in the following table:

PropertyValue
CAS Number132073-83-7
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
IUPAC Name[(2S)-morpholin-2-yl]methanol
Standard InChIInChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
Standard InChIKeyVLAZLCVSFAYIIL-YFKPBYRVSA-N

Table 1: Chemical properties of (S)-morpholin-2-ylmethanol

The compound's structure contains a morpholine ring with a hydroxymethyl substituent at the 2-position. The morpholine component provides a rigid framework with both oxygen and nitrogen atoms that can participate in hydrogen bonding and other molecular interactions. The hydroxymethyl group adds an additional point for chemical modifications, making this compound versatile for further functionalization in synthetic pathways.

Derivatives and Related Compounds

One significant derivative of the parent compound is its hydrochloride salt, (S)-morpholin-2-ylmethanol hydrochloride, which possesses different physical properties while maintaining the core structural features of the parent compound.

PropertyValue
CAS Number1313584-92-7
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
MDL NumberMFCD13191722
Storage ConditionsAmbient temperature

Table 2: Properties of (S)-morpholin-2-ylmethanol hydrochloride

The hydrochloride salt form often provides improved stability and solubility in aqueous media, which can be advantageous for certain applications in medicinal chemistry and pharmaceutical formulations. The conversion to the salt form also modifies the reactivity of the nitrogen atom, which can be beneficial in specific synthetic transformations .

Synthesis Methods

The synthesis of (S)-morpholin-2-ylmethanol typically involves specialized techniques to ensure the correct stereochemistry is achieved. Two primary approaches are commonly employed:

Chiral Resolution

This method involves the separation of racemic mixtures through formation of diastereomeric compounds with chiral resolving agents. The diastereomers are then separated based on their different physical properties before converting back to the desired enantiomer. This approach, while traditional, may result in a maximum yield of 50% of the desired enantiomer.

Asymmetric Synthesis

This more modern approach employs chiral catalysts, auxiliaries, or starting materials to directly synthesize the desired stereoisomer with high enantioselectivity. Asymmetric synthesis methods typically provide higher yields of the desired enantiomer and reduce waste compared to resolution techniques. These methods may involve stereoselective reductions, asymmetric hydrogenations, or other enantioselective transformations to introduce the required stereochemistry.

Both synthesis routes require careful control of reaction conditions and thorough purification procedures to ensure high enantiomeric purity, which is essential for applications in pharmaceutical development.

Applications in Medicinal Chemistry and Organic Synthesis

(S)-Morpholin-2-ylmethanol serves primarily as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

Building Block in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The (S)-morpholin-2-ylmethanol scaffold provides a foundation for developing compounds with improved drug-like properties, including solubility, membrane permeability, and metabolic stability.

Chiral Auxiliary or Ligand

Due to its defined stereochemistry, the compound may serve as a chiral auxiliary or ligand in asymmetric syntheses of other complex molecules, helping to control stereoselectivity in chemical transformations.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Table 3: Hazard statements for (S)-morpholin-2-ylmethanol

Laboratory personnel working with this compound should implement the following precautionary measures:

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, lab coat, and eye protection

  • Work in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors

  • Avoid direct skin contact and immediately wash any exposed areas thoroughly

  • Store properly in sealed containers away from incompatible materials

  • Follow institutional guidelines for chemical waste disposal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator